An In-depth Technical Guide to 5-Bromo-1,3-difluoro-2-(trifluoromethoxy)benzene
An In-depth Technical Guide to 5-Bromo-1,3-difluoro-2-(trifluoromethoxy)benzene
A Note on Nomenclature: This guide focuses on the chemical compound with the CAS number 115467-07-7 . While the user request specified "2-Bromo-1,3-difluoro-5-(trifluoromethoxy)benzene," commercially available and well-documented data predominantly refers to the isomer 5-Bromo-1,3-difluoro-2-(trifluoromethoxy)benzene . This document will address the latter, as it is the more common and accessible building block for research and development.
Introduction
5-Bromo-1,3-difluoro-2-(trifluoromethoxy)benzene is a highly functionalized aromatic compound of significant interest to the fields of medicinal chemistry, agrochemical synthesis, and materials science. Its unique substitution pattern, featuring a synthetically versatile bromine atom, two deactivating but directing fluorine atoms, and a lipophilic, metabolically stable trifluoromethoxy group, makes it a valuable building block for the synthesis of complex molecules. The strategic placement of these functionalities allows for selective chemical transformations, such as cross-coupling reactions, providing a robust platform for the introduction of diverse molecular fragments. This guide provides a comprehensive overview of its properties, synthesis, reactivity, and handling, tailored for researchers, scientists, and professionals in drug development.
Physicochemical Properties
The physical and chemical properties of 5-Bromo-1,3-difluoro-2-(trifluoromethoxy)benzene are summarized in the table below. These properties are critical for its use in synthesis, dictating appropriate solvents, reaction conditions, and purification methods.
| Property | Value | Source(s) |
| CAS Number | 115467-07-7 | [1] |
| Molecular Formula | C₇H₂BrF₅O | |
| Molecular Weight | 276.99 g/mol | |
| Appearance | Colorless to light yellow clear liquid | |
| Purity | >98.0% (GC) | |
| Density | 1.78 g/cm³ at 20°C | |
| Boiling Point | Not explicitly stated, but likely >150°C | |
| Refractive Index | 1.43 | |
| Flash Point | 73 °C | |
| Storage Temperature | Refrigerated (0-10°C) |
Synthesis and Mechanistic Considerations
Alternatively, a multi-step synthesis could commence from a more readily available starting material like 4-bromo-2,6-difluorophenol (CAS 104197-13-9)[2][3]. The phenolic hydroxyl group could then be converted to the trifluoromethoxy group using an appropriate trifluoromethoxylation reagent. This transformation is a critical step in modern medicinal chemistry, often employed to enhance a compound's metabolic stability and cell permeability[4].
Reactivity and Applications in Drug Discovery
The synthetic utility of 5-Bromo-1,3-difluoro-2-(trifluoromethoxy)benzene lies in its capacity to serve as a scaffold for building more complex molecules. The bromine atom is the primary site of reactivity, making it an excellent substrate for a variety of cross-coupling reactions.
Key Reactions:
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Suzuki-Miyaura Coupling: The carbon-bromine bond can be readily converted to a carbon-carbon bond by reacting with a boronic acid or boronate ester in the presence of a palladium catalyst. This is a cornerstone reaction in drug discovery for creating biaryl structures. A patent for liquid-crystalline compounds details a specific application of this reaction[1].
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Buchwald-Hartwig Amination: This palladium-catalyzed reaction allows for the formation of carbon-nitrogen bonds, enabling the introduction of a wide range of amine functionalities.
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Sonogashira Coupling: The bromine atom can be coupled with a terminal alkyne to form a carbon-carbon triple bond, another important linkage in medicinal chemistry.
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Grignard and Lithium-Halogen Exchange: The bromine can be exchanged for magnesium or lithium, creating a nucleophilic organometallic species that can react with various electrophiles.
The trifluoromethoxy group is generally stable under these reaction conditions. Its presence is highly desirable in drug candidates as it can significantly improve pharmacokinetic properties, such as metabolic stability and membrane permeability, due to its high lipophilicity and resistance to enzymatic degradation[4].
Experimental Protocol: Synthesis of 2-[3,5-Difluoro-4-(trifluoromethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
The following protocol is adapted from a patented procedure and demonstrates a key application of 5-Bromo-1,3-difluoro-2-(trifluoromethoxy)benzene in a Miyaura borylation reaction to prepare a valuable boronate ester intermediate[1].
Causality and Experimental Choices:
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Reactants: 5-Bromo-1,3-difluoro-2-(trifluoromethoxy)benzene is the aryl halide source. Bis(pinacolato)diboron is the boron source. Potassium acetate acts as the base, which is crucial for the catalytic cycle.
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Catalyst: 1,1'-Bis(diphenylphosphino)ferrocene-palladium(II) dichloride ([Pd(dppf)Cl₂]) is a robust catalyst for Suzuki-Miyaura and related cross-coupling reactions, known for its efficiency with a wide range of substrates.
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Solvent: 1,4-Dioxane is a common solvent for these reactions due to its ability to dissolve the reactants and its relatively high boiling point, which allows for heating to drive the reaction to completion.
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Workup: The aqueous workup removes inorganic salts, and extraction with an organic solvent isolates the product. Chromatography is used for purification to obtain the final product with high purity.
Step-by-Step Methodology:
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To a solution of 5-bromo-1,3-difluoro-2-(trifluoromethoxy)benzene (50.0 g, 180 mmol) in 1,4-dioxane (430 ml), add bis(pinacolato)diboron (70.2 g, 271 mmol), potassium acetate (53.2 g, 540 mmol), and 1,1'-bis(diphenylphosphino)ferrocene-palladium(II) dichloride (4.0 g, 5.4 mmol)[1].
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Heat the reaction mixture to reflux and maintain for 12-16 hours, monitoring the reaction progress by TLC or GC-MS.
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After completion, cool the reaction mixture to room temperature.
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Add distilled water and dilute with methyl tert-butyl ether (MTBE).
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Separate the organic and aqueous phases. Extract the aqueous phase with MTBE.
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Combine the organic phases and wash with a saturated sodium chloride solution.
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Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by silica gel chromatography (eluent: toluene) and recrystallize from ethanol to yield 2-[3,5-difluoro-4-(trifluoromethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane as a colorless solid[1].
Visualizations
Miyaura Borylation Workflow
Caption: Workflow for the Miyaura Borylation of the title compound.
Safety and Handling
5-Bromo-1,3-difluoro-2-(trifluoromethoxy)benzene is a combustible liquid and causes skin and serious eye irritation.
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Personal Protective Equipment (PPE): Wear protective gloves, eye protection, and face protection.
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Handling: Keep away from heat, sparks, open flames, and hot surfaces. No smoking. Wash skin thoroughly after handling.
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Storage: Store in a well-ventilated place and keep cool. Keep the container tightly closed and refrigerated (0-10°C).
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Disposal: Dispose of contents/container to an approved waste disposal plant.
Spectroscopic Data
While specific spectra are not provided here, structural confirmation is typically achieved through a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.
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¹H NMR: The proton NMR spectrum is expected to be simple, showing signals in the aromatic region corresponding to the two protons on the benzene ring.
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¹⁹F NMR: The fluorine NMR will be more complex, with signals for the two aromatic fluorine atoms and the trifluoromethoxy group. The coupling patterns will be indicative of their positions relative to each other and to the protons.
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¹³C NMR: The carbon NMR will show seven distinct signals for the seven carbon atoms in the molecule.
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MS: The mass spectrum will show a characteristic molecular ion peak and an isotopic pattern consistent with the presence of one bromine atom.
Commercial suppliers often provide a certificate of analysis with NMR data confirming the structure.
Conclusion
5-Bromo-1,3-difluoro-2-(trifluoromethoxy)benzene is a valuable and versatile building block for the synthesis of novel compounds in the pharmaceutical and agrochemical industries. Its unique combination of reactive and modulating functional groups provides a powerful tool for medicinal chemists to fine-tune the properties of lead compounds. Understanding its physicochemical properties, reactivity, and proper handling is essential for its effective and safe utilization in a research and development setting.
References
- WO2020114813A1 - Process for preparation of 5-bromo-1,3-dichloro-2-fluoro-benzene - Google Patents. (n.d.).
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Synthesis of 5‐bromo‐2‐(difluoro(3,4,5‐trifluorophenoxy)methyl)‐1,3‐difluorobenzene. (n.d.). ResearchGate. Retrieved January 28, 2026, from [Link]
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Menger, R. F. (2016). The synthesis of 1,3-Difluoro-2-methyl-4-phenylbenzene from a one-pot reaction of Difluorocarbene and 1-Phenyl. JMU Scholarly Commons. Retrieved January 28, 2026, from [Link]
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El-Damasy, A. K., et al. (2020). RETRACTED: Design and Synthesis of Novel 5-((3-(Trifluoromethyl)piperidin-1-yl)sulfonyl)indoline-2,3-dione Derivatives as Promising Antiviral Agents: In Vitro, In Silico, and Structure–Activity Relationship Studies. Molecules, 25(15), 3485. [Link]
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5-Bromo-1,2,3-trifluorobenzene - Magritek. (n.d.). Retrieved January 28, 2026, from [Link]
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Nyuchev, A. V., et al. (2020). Photocatalytic trifluoromethoxylation of arenes and heteroarenes in continuous-flow. Beilstein Journal of Organic Chemistry, 16, 1305–1312. [Link]
- US11208595B2 - Liquid-crystalline compounds - Google Patents. (n.d.).
- WO2019180185A1 - Oxazine monoacylglycerol lipase (magl) inhibitors - Google Patents. (n.d.).
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Pokrovsky, V., et al. (2021). Advances in the Development of Trifluoromethoxylation Reagents. Symmetry, 13(12), 2380. [Link]
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Payne, S. M. (2006). Use of Blue Agar CAS Assay for Siderophore Detection. Journal of Microbiology & Biology Education, 7(1), 62-63. [Link]
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Synthesis of Trifluoromethyl-Substituted Di-and Terphenyls by Site-Selective Suzuki-Miyaura Reactions of 1,4-Dibromo-2-trifluoromethyl-benzene. (2018). ResearchGate. Retrieved January 28, 2026, from [Link]
